Cas no 6660-49-7 (2-(2-Ethoxyphenoxy)-N-methylethanamine)

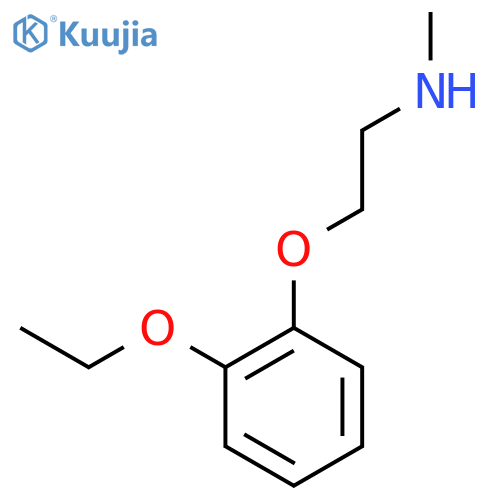

6660-49-7 structure

商品名:2-(2-Ethoxyphenoxy)-N-methylethanamine

CAS番号:6660-49-7

MF:C11H17NO2

メガワット:195.258183240891

MDL:MFCD08691998

CID:1086924

PubChem ID:28065680

2-(2-Ethoxyphenoxy)-N-methylethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(2-Ethoxyphenoxy)-N-methylethanamine

- 2-(2-ethoxyphenoxy)-N-methylethanamine(SALTDATA: FREE)

- AKOS009272426

- DTXSID20651139

- BS-38403

- CHEMBRDG-BB 9071974

- CS-0454738

- 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine

- 6660-49-7

- MFCD08691998

- [2-(2-ETHOXYPHENOXY)ETHYL](METHYL)AMINE

-

- MDL: MFCD08691998

- インチ: InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3

- InChIKey: RBZMDWDXCZNJOU-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=CC=C1OCCNC

計算された属性

- せいみつぶんしりょう: 195.12600

- どういたいしつりょう: 195.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 284.7±20.0 °C at 760 mmHg

- フラッシュポイント: 115.9±11.2 °C

- PSA: 30.49000

- LogP: 2.07440

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-(2-Ethoxyphenoxy)-N-methylethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-Ethoxyphenoxy)-N-methylethanamine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2-Ethoxyphenoxy)-N-methylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB222242-5 g |

2-(2-Ethoxyphenoxy)-N-methylethanamine; 95% |

6660-49-7 | 5g |

€723.20 | 2023-01-26 | ||

| Fluorochem | 069856-5g |

2-(2-Ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 95% | 5g |

£372.00 | 2022-03-01 | |

| TRC | E677388-50mg |

2-(2-ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 50mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB222242-1 g |

2-(2-Ethoxyphenoxy)-N-methylethanamine; 95% |

6660-49-7 | 1g |

€217.60 | 2023-01-26 | ||

| abcr | AB222242-250mg |

2-(2-Ethoxyphenoxy)-N-methylethanamine, 95%; . |

6660-49-7 | 95% | 250mg |

€168.30 | 2024-04-16 | |

| 1PlusChem | 1P00FCAT-1g |

2-(2-ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 95% | 1g |

$87.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1255620-1g |

2-(2-ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 95% | 1g |

$165 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1255620-1g |

2-(2-ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 95% | 1g |

$165 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1255620-5g |

2-(2-ethoxyphenoxy)-N-methylethanamine |

6660-49-7 | 95% | 5g |

$680 | 2023-09-04 | |

| abcr | AB222242-5g |

2-(2-Ethoxyphenoxy)-N-methylethanamine, 95%; . |

6660-49-7 | 95% | 5g |

€552.30 | 2025-02-27 |

2-(2-Ethoxyphenoxy)-N-methylethanamine 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

6660-49-7 (2-(2-Ethoxyphenoxy)-N-methylethanamine) 関連製品

- 6781-17-5(2-(2-Ethoxyphenoxy)ethanamine)

- 42988-85-2(O-Bis(2-aminoethoxy)benzene)

- 37421-04-8(N-Methyl-2-phenoxyethanamine)

- 1836-62-0(2-(2-Aminoethoxy)anisole)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6660-49-7)2-(2-Ethoxyphenoxy)-N-methylethanamine

清らかである:99%

はかる:5g

価格 ($):276.0